molecular formula C14H19NO3 B13868595 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one

4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one

Katalognummer: B13868595
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: ZIOHWWJZCYCTNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. The structure of this compound includes a seven-membered oxazepane ring, which is a rare and interesting feature in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable epoxide to form the oxazepane ring. The reaction typically requires a catalyst such as indium(III) chloride and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxazepane ring can be reduced to a piperidine ring using hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-Benzyl-6-carboxy-3-methyl-1,4-oxazepan-5-one.

    Reduction: 4-Benzyl-6-(hydroxymethyl)-3-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazepane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one is unique due to its seven-membered oxazepane ring, which is less common compared to five- or six-membered rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

4-benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one

InChI

InChI=1S/C14H19NO3/c1-11-9-18-10-13(8-16)14(17)15(11)7-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3

InChI-Schlüssel

ZIOHWWJZCYCTNG-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC(C(=O)N1CC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.